N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide
Overview
Description
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a pyridine ring and a furan carboxamide group
Mechanism of Action
Target of Action
For instance, thiazolo[4,5-b]pyridines, a class of compounds structurally related to the compound , have been reported to possess a broad spectrum of pharmacological activities . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Biochemical Pathways
For instance, some thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Result of Action
Based on the reported activities of structurally similar compounds, it’s plausible that the compound could exhibit a range of biological activities, potentially including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative, such as 4-bromopyridine, using a palladium-catalyzed cross-coupling reaction.
Attachment of the Furan Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzoxazole rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions. Its unique structure allows it to bind to specific proteins and enzymes, making it useful in biochemical assays.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: The compound is explored for its potential as a drug candidate in various therapeutic areas, including infectious diseases, cancer, and neurological disorders.
Comparison with Similar Compounds
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
Benzoxazole Derivatives: Compounds like 2-(benzo[d]oxazol-2-yl)aniline and 2-(benzo[d]oxazol-2-yl)phenol share the benzoxazole core structure but differ in their substituents and functional groups.
Pyridine Derivatives: Compounds like 4-bromopyridine and 4-chloropyridine have the pyridine ring but lack the benzoxazole and furan carboxamide groups.
Furan Carboxamide Derivatives: Compounds like furan-2-carboxamide and 5-methylfuran-2-carboxamide share the furan carboxamide group but differ in their additional substituents.
The uniqueness of this compound lies in its combination of the benzoxazole, pyridine, and furan carboxamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c21-16(15-2-1-9-22-15)19-12-3-4-14-13(10-12)20-17(23-14)11-5-7-18-8-6-11/h1-10H,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDQZDSKUFOCIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329752 | |
Record name | N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49728400 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
431984-00-8 | |
Record name | N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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